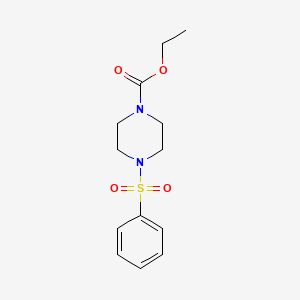

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-(benzenesulfonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-2-19-13(16)14-8-10-15(11-9-14)20(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAUYXLZQGTBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(phenylsulfonyl)piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Scientific Research Applications

Biological Activities

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that piperazine derivatives possess antimicrobial properties, potentially inhibiting bacterial growth. Studies have shown that derivatives similar to this compound can act against strains such as Bacillus subtilis and Aspergillus niger .

- Neuroprotective Effects : Compounds in this class have been explored for their ability to inhibit glycine transporters, which may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Potential : The compound has been evaluated for anticancer properties, with studies indicating that certain piperazine derivatives can induce apoptosis in cancer cells .

Case Studies

- Antimicrobial Evaluation : A study published in the Tropical Journal of Pharmaceutical Research investigated the synthesis of various piperazine derivatives, including this compound, assessing their antimicrobial efficacy against multiple pathogens. The results demonstrated significant activity against selected bacterial strains, suggesting potential for development as antimicrobial agents .

- Neuroprotective Research : Another research effort focused on the neuroprotective properties of piperazine derivatives, examining their effects on glycine transporter inhibition. This study highlighted the potential of these compounds in mitigating neuronal cell death associated with various neurodegenerative conditions .

- Cancer Cell Studies : A comprehensive evaluation of piperazine derivatives indicated promising results in inducing cell death in cancer lines, showcasing their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of Ethyl 4-(phenylsulfonyl)piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Electron Effects : The phenylsulfonyl group in the parent compound provides strong electron-withdrawing effects, enhancing stability and influencing π-π stacking in biological targets. Analogs with methylsulfonyl (e.g., ) exhibit reduced steric bulk but similar electronic profiles.

- Hydrolysis Susceptibility : The ethyl carboxylate ester is prone to hydrolysis, enabling pro-drug activation. In contrast, carbohydrazide () and oxadiazole () derivatives resist hydrolysis, favoring prolonged activity.

- Biological Interactions: Glycyl-containing analogs () introduce amide bonds, enabling hydrogen bonding with enzymes like acetylcholinesterase.

Research Findings

- Enzyme Inhibition: Carboxylate and carbohydrazide derivatives () show potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values ranging from 0.5–10 µM.

- Antimicrobial Activity : Chloro- and methoxy-substituted analogs () exhibit broad-spectrum antibacterial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) and Escherichia coli (MIC: 8–32 µg/mL) .

- Metal Coordination : Thiocarbamoyl derivatives () form stable complexes with Ni(II), Zn(II), and Cd(II), validated via spectroscopic studies, suggesting applications in catalysis or metal chelation therapies.

Biological Activity

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O4S

- Molecular Weight : 298.36 g/mol

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The phenylsulfonyl group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This property is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism. Studies have shown that it can be effective against various strains of bacteria, including those resistant to conventional antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, particularly prostate cancer cell lines such as LnCap and C4-2. This effect is believed to be mediated through the inhibition of specific signaling pathways that promote cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant bacteria | |

| Anticancer | Induces apoptosis in prostate cancer cells |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The phenylsulfonyl group enhances the compound's ability to interact with enzymes critical for bacterial growth and cancer cell survival.

- Cell Cycle Arrest : In cancer cells, the compound has been shown to induce cell cycle arrest, preventing further proliferation.

- Apoptosis Induction : It promotes programmed cell death through the activation of caspases and other apoptotic factors.

Study on Anticancer Properties

A notable study focused on the synthesis and evaluation of various piperazine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of prostate cancer cells in vitro and reduced tumor growth in vivo models . The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonyl group could enhance anticancer efficacy.

Research on Antimicrobial Effects

Another study highlighted the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a broad spectrum of activity, suggesting its potential use as a new antibiotic agent .

Q & A

Q. Q1. What are the optimal synthetic routes for Ethyl 4-(phenylsulfonyl)piperazinecarboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and sulfonylation. A common approach is reacting ethyl piperazine-1-carboxylate with phenylsulfonyl chloride under basic conditions (e.g., Na₂CO₃, pH 10) to ensure deprotonation of the piperazine nitrogen . Key optimization parameters include:

- Temperature: Maintain 0–25°C to minimize side reactions.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .

- Purification: Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Characterization involves ¹H/¹³C NMR to confirm substitution patterns and FT-IR to verify sulfonyl (SO₂) stretching at ~1350–1150 cm⁻¹ .

Basic Research: Analytical Techniques for Purity and Stability Assessment

Q. Q2. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC-MS: Use a C18 column with methanol/water (70:30) mobile phase to quantify purity (>95%) and detect degradation products .

- Thermal Analysis: Perform TGA/DSC to assess decomposition temperatures and hygroscopicity. Stability is typically maintained below 40°C .

- XRPD: Confirm crystallinity and batch consistency by comparing diffraction patterns with reference standards .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q. Q3. How can SAR studies elucidate the role of the phenylsulfonyl group in biological activity?

Methodological Answer:

- Analog Synthesis: Replace the phenylsulfonyl group with alkylsulfonyl or heteroarylsulfonyl moieties to test electronic/steric effects .

- Biological Assays: Evaluate enzyme inhibition (e.g., acetylcholinesterase) using fluorometric assays and IC₅₀ calculations .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to map binding interactions with target proteins, focusing on sulfonyl oxygen hydrogen bonds .

Advanced Research: Resolving Contradictory Data in Enzyme Inhibition Studies

Q. Q4. How should researchers address discrepancies in reported enzyme inhibition potency across studies?

Methodological Answer:

- Standardize Assay Conditions: Control pH, temperature, and substrate concentration (e.g., 25 mM Tris-HCl, pH 7.4, 37°C) to minimize variability .

- Meta-Analysis: Compare IC₅₀ values from multiple sources using statistical tools (e.g., ANOVA) to identify outliers.

- Structural Validation: Confirm compound identity via LC-MS and NMR to rule out degradation or isomerization .

Contradictions may arise from differences in enzyme isoforms or assay methodologies .

Advanced Research: Computational Approaches for Predicting Metabolites

Q. Q5. What computational strategies predict metabolic pathways and reactive intermediates of this compound?

Methodological Answer:

- In Silico Tools: Use GLORYx or MetaSite to simulate Phase I/II metabolism. The piperazine ring is prone to N-oxidation, while the ester group may undergo hydrolysis .

- Density Functional Theory (DFT): Calculate activation energies for sulfonyl group reduction or ester cleavage to identify labile sites .

- CYP450 Inhibition Assays: Test recombinant CYP isoforms (e.g., CYP3A4) to validate predictions experimentally .

Basic Research: Solubility and Formulation Challenges

Q. Q6. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Co-Solvents: Use PEG-400 or cyclodextrins (10–20% w/v) to enhance solubility without precipitation .

- Salt Formation: React with hydrochloric acid to form a hydrochloride salt, improving solubility >10 mg/mL in water .

- Nanoformulation: Prepare liposomal suspensions (e.g., phosphatidylcholine/cholesterol) for sustained release .

Advanced Research: Mechanistic Studies Using Isotopic Labeling

Q. Q7. How can isotopic labeling (e.g., ¹³C, ²H) elucidate reaction mechanisms or metabolic pathways?

Methodological Answer:

- Synthesis of Labeled Analogs: Incorporate ¹³C at the piperazine carbonyl or ²H at the phenyl ring via Pd-catalyzed deuteration .

- Tracing Studies: Use LC-MS/MS to track labeled metabolites in hepatocyte incubations.

- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.